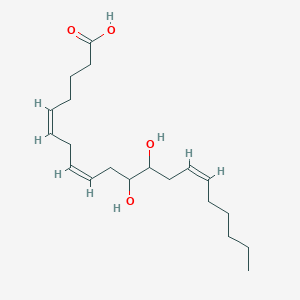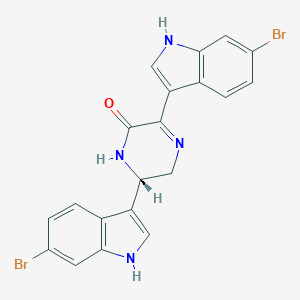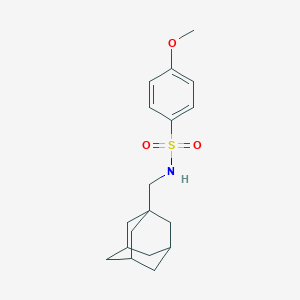
11,12-DiHETrE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)11, 12-dihetre, also known as 11, 12-dhet, belongs to the class of organic compounds known as hydroxyeicosatrienoic acids. These are eicosanoic acids with an attached hydroxyl group and three CC double bonds. Thus, (+/-)11, 12-dihetre is considered to be an eicosanoid lipid molecule (+/-)11, 12-dihetre is considered to be a practically insoluble (in water) and relatively neutral molecule (+/-)11, 12-dihetre has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, (+/-)11, 12-dihetre is primarily located in the membrane (predicted from logP) and cytoplasm. In humans, (+/-)11, 12-dihetre is involved in the carprofen action pathway, the magnesium salicylate action pathway, the salsalate action pathway, and the etodolac action pathway (+/-)11, 12-dihetre is also involved in a couple of metabolic disorders, which include leukotriene C4 synthesis deficiency and the tiaprofenic Acid action pathway.
(5Z,8Z,14Z)-11,12-dihydroxyicosatrienoic acid is a DHET obtained by formal dihydroxylation across the 11,12-double bond of arachidonic acid. It has a role as a mouse metabolite. It is a conjugate acid of a (5Z,8Z,14Z)-11,12-dihydroxyicosatrienoate.
Scientific Research Applications
Metabolic Significance and Pathophysiological Relevance
11,12-dihydroxy-5Z,8Z,14Z-eicosatrienoic acid, a dihydroxy derivative of arachidonic acid, plays a crucial role in various physiological and pathological processes. Research reveals its involvement in the regulation of blood pressure, inflammation, and vascular functions. In pregnancy-induced hypertension, increased urinary excretion of this compound indicates its potential role in the pathophysiology of the condition (Catella, Fitzgerald, FitzGerald, & Lawson, 1990).
Biomarker in Disease States
This compound has been identified as a potential biomarker in various diseases. For instance, its presence in serum lipids is significantly associated with hepatocellular carcinoma, suggesting a unique metabolic fingerprint for this condition (Okazaki & Araki, 1974). Additionally, it may serve as a lipidomic biomarker for noninvasive diagnosis of conditions like nonalcoholic steatohepatitis, indicating its potential in early detection and treatment strategies (Loomba et al., 2015).
Therapeutic Implications
The compound's role in medical conditions opens avenues for therapeutic interventions. For example, studies have explored its involvement in primary aldosteronism and its potential as a target for therapeutic strategies (Luther et al., 2021). The compound's influence on eicosanoid signaling is also being investigated for its implications in cerebrovascular conditions and cognitive decline, suggesting its importance in neurological health (Nelson et al., 2014).
Link to Inflammatory Processes
Its presence and levels in biological fluids have been linked to inflammation-related processes in various conditions, such as ocular surface inflammation (Mieyal, Dunn, & Schwartzman, 2001), and inflammatory pain (Zimmer et al., 2018).
Association with Cardiovascular Health
The compound has also been studied in the context of cardiovascular health, indicating its potential role as a prognostic biomarker in coronary artery disease and its impact on clinical outcomes (Huang et al., 2020).
Properties
CAS No. |
192461-95-3 |
|---|---|
Molecular Formula |
C20H34O4 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
InChI |
InChI=1S/C20H34O4/c1-2-3-4-5-9-12-15-18(21)19(22)16-13-10-7-6-8-11-14-17-20(23)24/h6,8-10,12-13,18-19,21-22H,2-5,7,11,14-17H2,1H3,(H,23,24)/b8-6-,12-9-,13-10- |
InChI Key |
LRPPQRCHCPFBPE-KROJNAHFSA-N |
Isomeric SMILES |
CCCCC/C=C\CC(C(C/C=C\C/C=C\CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C(CC=CCC=CCCCC(=O)O)O)O |
physical_description |
Solid |
Synonyms |
(5Z,8Z,14Z)-11,12-dihydroxyicosa-5,8,14-trienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Ethyl 4-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B223288.png)





![N-[1-(1-Adamantyl)propyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B223343.png)


